1,3,5-Trimethylcyclohexane
Overview
Description
1,3,5-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 3, and 5 positions. This compound is a colorless liquid with a boiling point of approximately 140°C and a density of 0.77 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylcyclohexane can be synthesized through the metal-catalyzed hydrogenation of isooctene. Another method involves the isomerization of 1,4-dimethylcyclohexane under appropriate conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by hydrogenating isooctene in the presence of a metal catalyst. This process is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination, can occur, leading to the formation of monohalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Chlorine gas or bromine in the presence of light or a radical initiator.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Monohalogenated products.
Scientific Research Applications
1,3,5-Trimethylcyclohexane is used in various scientific research applications:
Characterization of Non-Aqueous Phase Liquid/Tracer Interaction: It is used in vadose zone partitioning interwell tracer tests.
Polymerization Initiator: Organic peroxides derived from this compound are used as polymerization initiators in manufacturing processes.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethylcyclohexane involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as an initiator by decomposing to form free radicals, which then initiate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5β)
- Cyclohexane, 1,3,5-trimethyl-, (1α,3α,5α)
- cis-1,3,5-Trimethylcyclohexene
- cis,cis,cis-1.3.5-Trimethylcyclohexane
- trans-1,3,5-Trimethylcyclohexene
Uniqueness
1,3,5-Trimethylcyclohexane is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. This structural arrangement makes it distinct from its stereoisomers and other similar compounds .
Properties
IUPAC Name |
1,3,5-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRTOSCFYDTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862763, DTXSID801025627, DTXSID901025632 | |
Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |
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Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
Record name | 1,3,5-Trimethylcyclohexane | |
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CAS No. |
1839-63-0, 1795-26-2, 1795-27-3 | |
Record name | 1,3,5-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |
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Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |
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Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | 1,trans-5-Trimethylcyclohexane | |
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Record name | 1,cis-5-Trimethylcyclohexane | |
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Record name | 1,3,5-Trimethylcyclohexane | |
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Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |
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Record name | 1,3,5-trimethylcyclohexane | |
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Record name | 1,3,5-trimethylcyclohexane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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